molecular formula C18H18ClN3O4S B11158627 Ethyl 2-({[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate

Ethyl 2-({[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B11158627
M. Wt: 407.9 g/mol
InChI Key: DKQOGEPJBARJOP-UHFFFAOYSA-N
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Description

ETHYL 2-[1-(4-CHLOROPHENYL)-5-OXOPYRROLIDINE-3-AMIDO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE is a complex organic compound that features a thiazole ring, a pyrrolidine ring, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[1-(4-CHLOROPHENYL)-5-OXOPYRROLIDINE-3-AMIDO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE typically involves multi-step organic reactionsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The process may include steps such as purification, crystallization, and drying to obtain the final product in high purity .

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-[1-(4-CHLOROPHENYL)-5-OXOPYRROLIDINE-3-AMIDO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted products .

Scientific Research Applications

ETHYL 2-[1-(4-CHLOROPHENYL)-5-OXOPYRROLIDINE-3-AMIDO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ETHYL 2-[1-(4-CHLOROPHENYL)-5-OXOPYRROLIDINE-3-AMIDO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole derivatives and pyrrolidine-containing molecules. Examples include:

Uniqueness

Its unique structure allows it to interact with different molecular targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C18H18ClN3O4S

Molecular Weight

407.9 g/mol

IUPAC Name

ethyl 2-[[1-(4-chlorophenyl)-5-oxopyrrolidine-3-carbonyl]amino]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C18H18ClN3O4S/c1-3-26-17(25)15-10(2)20-18(27-15)21-16(24)11-8-14(23)22(9-11)13-6-4-12(19)5-7-13/h4-7,11H,3,8-9H2,1-2H3,(H,20,21,24)

InChI Key

DKQOGEPJBARJOP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)Cl)C

Origin of Product

United States

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